2-Bromo-1-ethoxy-3-ethynylbenzene
Description
Properties
IUPAC Name |
2-bromo-1-ethoxy-3-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-8-6-5-7-9(10(8)11)12-4-2/h1,5-7H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRPQHBZIVGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone for introducing ethoxy groups. A study by An Efficient K₂CO₃-Promoted Synthesis of 1-Bromo-2-aryloxyethane Derivatives highlights the use of anhydrous K₂CO₃ in acetonitrile at 80°C to couple phenols with 1,2-dibromoethane. Applying this to resorcinol derivatives, one hydroxyl group can be ethoxylated while preserving another for subsequent functionalization. For instance, 3-ethoxyphenol reacts with 1,2-dibromoethane under these conditions to form 1-bromo-2-(3-ethoxyphenoxy)ethane in 94% yield.
Protecting Group Strategies
To avoid over-alkylation, temporary protection of reactive sites is critical. For example, silylation of a hydroxyl group with tert-butyldimethylsilyl (TBS) chloride allows selective ethoxylation of the remaining hydroxyl group. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl for bromination or ethynylation.
Sonogashira Coupling for Ethynyl Group Introduction
Palladium-Catalyzed Cross-Coupling
The Sonogashira reaction is the most reliable method for installing ethynyl groups. A protocol from Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridine employs Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in DMF at 100°C to couple terminal alkynes with brominated aromatics. Applying this to 2-bromo-1-ethoxy-3-iodobenzene (prepared via iodination of the brominated intermediate) and ethynyltrimethylsilane would yield the ethynyl product after desilylation. Reported yields for analogous reactions range from 72% to 96%.
Solvent and Base Optimization
DMF and triethylamine (Et₃N) are optimal for facilitating oxidative addition and transmetalation steps. Polar aprotic solvents enhance Pd catalyst activity, while Et₃N scavenges HBr byproducts. Lower temperatures (60–80°C) may improve selectivity for sterically hindered substrates.
Integrated Multi-Step Synthesis Pathways
Pathway A: Sequential Functionalization
-
Ethoxylation : Resorcinol → 1-ethoxy-3-hydroxybenzene via Williamson synthesis.
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Bromination : DoM with n-BuLi/THF at −65°C, followed by quenching with Br₂ → 2-bromo-1-ethoxy-3-hydroxybenzene.
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Ethynylation : Sonogashira coupling with ethynyltrimethylsilane → 2-bromo-1-ethoxy-3-((trimethylsilyl)ethynyl)benzene.
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Desilylation : K₂CO₃/MeOH removes the TMS group → target compound.
Pathway B: Halogen Exchange
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Iodination : 1-ethoxy-3-methoxybenzene → 1-ethoxy-3-methoxy-2-iodobenzene using NIS.
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Bromination : Li-Br exchange with n-BuLi and BrCN → 2-bromo-1-ethoxy-3-methoxybenzene.
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Demethylation : BBr₃ in DCM removes methoxy → 2-bromo-1-ethoxy-3-hydroxybenzene.
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Ethynylation : Sonogashira coupling as in Pathway A.
Yield Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-3-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Scientific Research Applications
2-Bromo-1-ethoxy-3-ethynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-3-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Substitution: The bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring.
Oxidation: The ethynyl group undergoes oxidation to form carbonyl compounds through the addition of oxygen atoms.
Coupling: The ethynyl group participates in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Bromo-1-ethoxy-3-ethynylbenzene with key analogs, focusing on substituent effects and physicochemical properties:
Reactivity and Stability
- Electron-Withdrawing vs. Donating Groups: The ethynyl group in this compound strongly withdraws electrons, activating the benzene ring for electrophilic substitution at specific positions. In contrast, nitro-substituted analogs (e.g., 1-Bromo-2-ethoxy-3-nitrobenzene) exhibit reduced electrophilic reactivity due to the nitro group’s deactivating nature but enhanced thermal stability .
- Crystallographic Stability: In 2-Bromo-1-(3-nitrophenyl)ethanone, X-ray studies revealed a mean C–C bond length of 0.011 Å and an R factor of 0.090, indicating a well-defined crystal structure. This suggests that nitro and ketone substituents contribute to molecular rigidity, a property less pronounced in ethynyl-containing analogs .
Toxicity and Environmental Impact
- Acute Toxicity: Brominated aromatics generally exhibit acute toxicity (e.g., oral LD₅₀ values < 300 mg/kg in rodents) and eye irritation, as seen in analogs like 2-Bromo-1-(3-thienyl)-1-ethanone .
- Aquatic Toxicity : Brominated compounds with polar substituents (e.g., ethoxy, nitro) show moderate to high persistence in aquatic environments, with long-term effects on aquatic organisms .
Biological Activity
2-Bromo-1-ethoxy-3-ethynylbenzene is a compound of interest in organic chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, drawing from diverse research findings.
This compound is characterized by the following structural features:
- Bromine Atom : Acts as a good leaving group, facilitating electrophilic substitution reactions.
- Ethoxy Group : Contributes to the compound's reactivity by donating electron density to the aromatic ring.
- Ethynyl Group : Allows for further functionalization through addition reactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 20 µM |
The biological activity of this compound is primarily attributed to its functional groups:
- Electrophilic Substitution : The bromine atom facilitates electrophilic aromatic substitution, allowing the compound to interact with biological targets.
- Reactive Ethynyl Group : This group can undergo nucleophilic attacks, leading to the formation of reactive intermediates that may disrupt cellular functions.
- Cell Membrane Interaction : The ethoxy group enhances lipophilicity, promoting membrane penetration and interaction with cellular components.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated potent activity against Staphylococcus aureus, with a significant reduction in colony-forming units (CFUs) observed at concentrations as low as 32 µg/mL .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound. Using MCF-7 and A549 cell lines, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency .
Q & A
Q. Stability Data :
| Condition | Timeframe | Purity Loss |
|---|---|---|
| RT, light | 1 week | 10–15% |
| –20°C, dark | 6 months | <2% |
Advanced: How can computational modeling predict reactivity or biological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electron distribution. The ethynyl group’s electron-withdrawing nature increases electrophilicity at the bromo position .
- Molecular Docking : Screen for binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina. Compare with analogs in antimicrobial studies .
- SAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .
Advanced: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Variable Screening : Use Design of Experiments (DoE) to test factors (catalyst type, solvent polarity, temperature). For example, PdCl₂ vs. Pd(OAc)₂ may vary yields by 20% .
- Contradiction Case : A study reports 80% yield with Pd(PPh₃)₄, while another achieves 50% with Pd(dba)₂. Likely factors:
- Ligand steric effects (bulky ligands hinder coupling).
- Base strength (K₂CO₃ vs. Cs₂CO₃).
- Resolution : Replicate reactions with strict O₂-free conditions (Schlenk line) to exclude oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
